N-(6-Cyanopyridin-2-yl)acrylamide
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Overview
Description
“N-(6-Cyanopyridin-2-yl)acrylamide” is a chemical compound with the molecular formula C9H7N3O and a molecular weight of 173.17 g/mol . It is a specialty chemical that can be used in various applications .
Synthesis Analysis
The synthesis of “N-(6-Cyanopyridin-2-yl)acrylamide” involves the condensation of cyanoacrylamide derivatives with different active methylene compounds in the presence of a basic catalyst . The reaction of cyanoacrylamide derivatives with bi-nucleophiles such as hydrazine hydrate and thiosemicarbazide also plays a role in the synthesis .Molecular Structure Analysis
The molecular structure of “N-(6-Cyanopyridin-2-yl)acrylamide” can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The exact structure can be determined by comparing the obtained spectra with theoretical predictions.Chemical Reactions Analysis
“N-(6-Cyanopyridin-2-yl)acrylamide” can undergo various chemical reactions. For instance, it can react with the amino group of asparagine and the carbonyl group of reducing sugars during food processing to produce acrylamide . It can also react with proteins, plasma albumin, and valine amino acids of hemoglobin to form N-(2-carbamoyl-2-hydroxyethyl) valine (HbGA) and N-(2-carbamoylethyl) valine (HbAA) .Physical And Chemical Properties Analysis
“N-(6-Cyanopyridin-2-yl)acrylamide” has a molecular weight of 173.17 g/mol . Other physical and chemical properties such as boiling point, melting point, and density can be determined using standard laboratory techniques.Scientific Research Applications
Thermoresponsive Polymers
N-(6-Cyanopyridin-2-yl)acrylamide: is used in the synthesis of thermoresponsive functional polymers. These polymers exhibit upper critical solution temperature (UCST) behavior in water/alcohol mixtures, which can be tuned by altering the concentration, the nature of the alcohol, or the solvent mixture composition . Such polymers have potential applications in:
Antibacterial Agents
Derivatives of N-(6-Cyanopyridin-2-yl)acrylamide have been explored for their antibacterial properties. They show promise against various bacterial strains and could lead to new antibacterial agents, especially against B. subtilis and P. vulgaris. The compounds’ effectiveness is attributed to their ability to inhibit topoisomerase IV, an enzyme crucial for bacterial DNA processes .
Drug Design and Development
The molecular structure of N-(6-Cyanopyridin-2-yl)acrylamide derivatives allows for in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and molecular modeling studies. These studies help in predicting the physicochemical properties, drug-likeness, and toxicity of potential drug candidates .
Safety and Hazards
“N-(6-Cyanopyridin-2-yl)acrylamide” should be handled with care. It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future research directions for “N-(6-Cyanopyridin-2-yl)acrylamide” could involve further exploration of its synthesis methods, chemical reactions, and mechanism of action. Additionally, more studies could be conducted to understand its potential toxic effects and safety measures . The development of novel, simple, and low-cost methods for its determination could also be a future direction .
properties
IUPAC Name |
N-(6-cyanopyridin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c1-2-9(13)12-8-5-3-4-7(6-10)11-8/h2-5H,1H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQXIAQSQAVTFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743397 |
Source
|
Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Cyanopyridin-2-yl)acrylamide | |
CAS RN |
135450-61-2 |
Source
|
Record name | N-(6-Cyanopyridin-2-yl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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